[3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-2-yl](phenyl)methanone
Overview
Description
3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-2-ylmethanone is a research compound with a molecular formula of C17H12F2N2O3S and a molecular weight of 362.4 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-2-ylmethanone involves multiple steps, including the formation of the thieno[2,3-b]pyridine core and subsequent functionalization. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-2-ylmethanone is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
This compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery. Its unique structure may offer advantages in binding to specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in critical biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone
- 3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone
- (3-amino-6-phenyl-thieno[2,3-b]pyridin-2-yl)-(4-chloro-phenyl)-methanone
Uniqueness
The uniqueness of 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-2-ylmethanone lies in its specific functional groups, such as the difluoromethyl and amino groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
[3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-2-yl]-phenylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS/c1-8-7-10(15(17)18)20-16-11(8)12(19)14(22-16)13(21)9-5-3-2-4-6-9/h2-7,15H,19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSXZJPFFLUEGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=CC=C3)N)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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